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molecular formula C11H12N2 B8357347 7-Isopropenyl-5-aminoindole

7-Isopropenyl-5-aminoindole

Cat. No. B8357347
M. Wt: 172.23 g/mol
InChI Key: VMVRBWCPWRDZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303643B1

Procedure details

To a solution of methyltriphenylphosponium bromide (3.8 g, 10 mmol) in 40 mL of THF was added 15 mL of a solution of lithium bis(trimethylsilyl)amide (15 mmol) and the resulting reaction mixture was stirred for 1 h at −78° C. A solution of 5-amino-7-acetylindole (0.55 g, 3.1 mmol) in 10 mL of THF was added into the solution slowly for 0.5 h period. The reaction mixture was slowly warmed to 25° C. and stirred for 12 h at the temperature. Column chromatographic separation of reaction mixture (50% EtOAc/n-Hexane) provided 0.45 g (2.6 mmol, 82%) of the desired product.
Name
5-amino-7-acetylindole
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Li+].[NH2:11][C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([C:21](=O)[CH3:22])[CH:20]=1)[NH:17][CH:16]=[CH:15]2>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[C:21]([C:19]1[CH:20]=[C:12]([NH2:11])[CH:13]=[C:14]2[C:18]=1[NH:17][CH:16]=[CH:15]2)([CH3:22])=[CH2:1] |f:0.1,3.4|

Inputs

Step One
Name
5-amino-7-acetylindole
Quantity
0.55 g
Type
reactant
Smiles
NC=1C=C2C=CNC2=C(C1)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
15 mmol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 12 h at the temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Column chromatographic separation of reaction mixture (50% EtOAc/n-Hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)(C)C=1C=C(C=C2C=CNC12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.6 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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